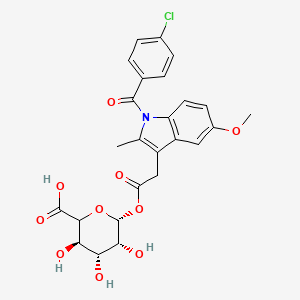

Indomethacin Acyl-beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R,6R)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21-,22?,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWEVBGELGABM-KFELBOHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of UGT Enzymes in Indomethacin Glucuronidation

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism as a primary route of its elimination.[1][2] While Phase I metabolism via O-demethylation is significant, Phase II conjugation, specifically glucuronidation, represents a critical pathway governing the drug's clearance and pharmacokinetic profile.[1][3] This technical guide provides a comprehensive examination of the role of UDP-glucuronosyltransferase (UGT) enzymes in the formation of indomethacin acyl glucuronide. We will dissect the specific UGT isoforms responsible, delve into the kinetics of the reaction, present field-proven experimental methodologies for characterization, and discuss the clinical implications of this metabolic pathway, including the reactivity of the resulting metabolite and potential for drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of indomethacin metabolism.

Introduction: The Metabolic Landscape of Indomethacin

Indomethacin exerts its therapeutic effects by inhibiting prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[1] Its disposition in the body is complex, involving multiple metabolic pathways before excretion. The primary routes of biotransformation are:

-

O-demethylation: A Phase I reaction catalyzed predominantly by the cytochrome P450 isoform CYP2C9.[4]

-

Acyl Glucuronidation: A Phase II conjugation reaction where UDP-glucuronic acid (UDPGA) is transferred to indomethacin's carboxylic acid group, forming indomethacin acyl glucuronide (Indo-AG).[5][6] This reaction is catalyzed by UGT enzymes.

Glucuronidation significantly increases the water solubility of indomethacin, facilitating its excretion in urine and bile.[7] Approximately 60% of an administered dose is excreted via the kidneys, largely as glucuronide conjugates of both the parent drug and its demethylated metabolite.[1][2][8] Understanding the specifics of this UGT-mediated pathway is therefore paramount for predicting the drug's pharmacokinetic variability, potential for drug-drug interactions (DDIs), and safety profile.

Figure 1: Overview of major metabolic pathways for indomethacin.

UGT Isoform Phenotyping: Identifying the Key Enzymatic Contributors

The human UGT superfamily consists of multiple isoforms with distinct but often overlapping substrate specificities.[9] Identifying which of these enzymes are responsible for indomethacin glucuronidation is a cornerstone of its metabolic characterization. Research has consistently shown that while several UGTs can form Indo-AG, two isoforms play the most significant roles in the human liver.[10]

-

UGT1A9: While UGT1A9 demonstrates the highest intrinsic activity for indomethacin glucuronidation among recombinant isoforms tested, its overall contribution in the liver is considered partial or secondary to UGT2B7.[10]

-

Other Isoforms: Minor activity has also been observed with UGT1A1 and UGT1A3, but they are not considered primary contributors to hepatic clearance.[10] Notably, bilirubin, a UGT1A1 substrate, did not inhibit indomethacin glucuronidation, further suggesting a minimal role for UGT1A1.[11]

This differential contribution highlights an important concept in drug metabolism: the net impact of an enzyme in vivo is a function of not only its intrinsic catalytic activity (Vmax/Km) but also its relative abundance in the tissue of interest (e.g., the liver).

Reaction Kinetics and Quantitative Analysis

The glucuronidation of indomethacin does not follow simple Michaelis-Menten kinetics in all biological systems, a critical factor for accurate modeling of its disposition.

-

Recombinant Enzymes: Studies using recombinant UGT1A9 and UGT2B7 have demonstrated substrate inhibition kinetics, with Km values of 35 µM and 32 µM, respectively.[10] Substrate inhibition can occur when the substrate binds to the enzyme-substrate complex at a second, allosteric site, forming an inactive complex. This can have significant clinical implications, as increasing drug concentrations may lead to a less-than-proportional increase in metabolite formation.

-

Human Liver Microsomes (HLMs): In pooled HLMs, which represent a more physiologically complete system, indomethacin glucuronidation exhibits atypical (or substrate inhibition) kinetics.[12]

-

Human Intestine Microsomes (HIMs): In contrast, HIMs display standard Michaelis-Menten kinetics, suggesting that the enzymatic environment and relative UGT isoform expression in the intestine differ from the liver.[12]

Table 1: Kinetic Parameters for Indomethacin Glucuronidation

| Enzyme Source | Predominant UGTs | Kinetic Model | Km (µM) | Ksi (µM) | Reference |

|---|---|---|---|---|---|

| Recombinant UGT1A9 | UGT1A9 | Substrate Inhibition | 35 | - | [10] |

| Recombinant UGT2B7 | UGT2B7 | Substrate Inhibition | 32 | - | [10] |

| Human Liver Microsomes | UGT2B7, UGT1A9 | Atypical (Substrate Inhibition) | 210 | 89.5 | [12] |

| Human Intestine Microsomes | Not specified | Michaelis-Menten | 17.4 | - |[12] |

Ksi is the substrate inhibition constant.

Experimental Methodologies: A Self-Validating Approach

Determining the role of UGTs in a drug's metabolism requires a multi-faceted, self-validating experimental approach. The goal is to build a consistent and logical case for the involvement of specific isoforms by combining data from different in vitro systems.

Figure 2: A self-validating workflow for UGT phenotyping.

Protocol 1: UGT Phenotyping with Recombinant Enzymes

Causality: This is the initial screening step. Using individually expressed recombinant UGTs is the most direct way to determine which isoforms are capable of metabolizing the drug, removing the complexity of a native liver environment.[7]

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and the cofactor UDPGA.

-

Enzyme Addition: Add individual recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15 from a commercial supplier) to separate wells. Include a control with no enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add indomethacin (typically dissolved in a small volume of organic solvent like methanol or DMSO) to each well to start the reaction. The final concentration should be chosen based on expected Km values (e.g., 50 µM).

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes). The time should be within the determined linear range for metabolite formation.

-

Termination: Stop the reaction by adding ice-cold acetonitrile, which also serves to precipitate the protein.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of indomethacin acyl glucuronide.

Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLMs)

Causality: This experiment validates the findings from recombinant enzymes in a more physiologically relevant matrix.[7] By using known isoform-selective chemical inhibitors, we can probe the contribution of specific UGTs within the competitive environment of the full microsomal enzyme complement.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), MgCl₂, alamethicin (a pore-forming agent to overcome latency), and pooled HLMs.

-

Inhibitor Addition: To separate wells, add either a vehicle control or a known UGT isoform inhibitor. For example:

-

Pre-incubation (Inhibitor): Pre-incubate the HLM/inhibitor mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add a mixture of indomethacin and the cofactor UDPGA to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination & Analysis: Stop the reaction and process the samples as described in Protocol 1 for LC-MS/MS analysis. A significant reduction in Indo-AG formation in the presence of an inhibitor points to the involvement of that specific UGT isoform.

Table 2: Example Inhibitors for Indomethacin Glucuronidation Studies

| Inhibitor | Target UGT Isoform | IC₅₀ vs. Indomethacin in HLMs | Reference |

|---|---|---|---|

| Propofol | UGT1A9 | ~248 µM | [10] |

| Mefenamic Acid | UGT2B7 | N/A (IC₅₀ vs. AZT is 0.3 µM) | [13] |

| Diclofenac | UGT2B7 | IC₅₀ vs. AZT is 6.8 µM | [13] |

| Diflunisal | Intestinal UGTs | 15.2 - 48.7 µM (in HIMs) |[12] |

IC₅₀ values can vary based on substrate and experimental conditions.

Clinical Significance and Implications

Drug-Drug Interactions (DDIs)

Given that UGT2B7 and UGT1A9 are responsible for metabolizing numerous drugs, there is a potential for clinically relevant DDIs.[9][14]

-

Probenecid: Co-administration of probenecid, which is also a substrate for renal glucuronidation, has been shown to inhibit the formation of indomethacin's glucuronide metabolites, leading to increased plasma concentrations of the parent drug.[2][6]

-

Diflunisal: This NSAID can inhibit indomethacin glucuronidation, particularly in the intestine where local drug concentrations can be high.[12] This interaction may contribute to the observed increase in indomethacin plasma levels when the two drugs are co-administered.[12]

-

Zidovudine (AZT): While not an inhibitor of indomethacin, the reverse is true. Indomethacin can inhibit the glucuronidation of AZT (a UGT2B7 substrate), potentially increasing its therapeutic effect and toxicity.[15]

Reactivity of Indomethacin Acyl Glucuronide

A critical aspect of indomethacin metabolism is the nature of the acyl glucuronide metabolite itself. Acyl glucuronides are not always stable, inert end-products.[16] They are known to be chemically reactive and can undergo two key processes:[16][]

-

Acyl Migration: The indomethacin moiety can migrate around the glucuronic acid ring, forming various positional isomers.

-

Transacylation: The reactive acyl group can be transferred to nucleophilic sites on proteins, forming covalent protein adducts. This process is implicated in the idiosyncratic toxicity of some carboxylic acid-containing drugs.[]

The potential for Indo-AG to form protein adducts is a key safety consideration in drug development and warrants further investigation through reactive metabolite trapping studies.[16]

Pharmacogenomics

The genes encoding UGT enzymes are highly polymorphic.[18] Genetic variants in UGT2B7 and UGT1A9 can lead to altered enzyme expression or activity, which in turn can affect the rate of indomethacin glucuronidation. This can contribute to inter-individual variability in drug clearance, exposure, and response. While specific studies linking UGT polymorphisms to indomethacin adverse events are not as established as for other drugs, it remains an important area of research for personalizing NSAID therapy.[18][19]

Conclusion

The glucuronidation of indomethacin is a crucial metabolic pathway predominantly catalyzed by UGT2B7, with a secondary contribution from UGT1A9. This biotransformation process is characterized by complex, atypical kinetics and results in the formation of a chemically reactive acyl glucuronide metabolite. A thorough understanding of this pathway, achieved through a combination of in vitro experimental approaches using recombinant enzymes and human-derived tissue fractions, is essential for drug development professionals. This knowledge directly informs the assessment of a drug's pharmacokinetic profile, its potential for drug-drug interactions, and its overall safety. Future research should continue to explore the clinical impact of UGT pharmacogenomics on indomethacin disposition and the precise mechanisms underlying the potential toxicity of its acyl glucuronide metabolite.

References

-

Jinno, H., et al. (2003). Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Vree, T. B., et al. (1993). Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography. [Link]

-

Stanimirović, B., et al. (2021). Review of characteristics and analytical methods for determination of indomethacin. OUCI. [Link]

-

Mojarrab, B., et al. (2013). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Clinical and Pharmacological Sciences. [Link]

-

Stanimirović, B., et al. (2021). Review of characteristics and analytical methods for determination of indomethacin. De Gruyter. [Link]

-

Limon, J., et al. (2024). Indomethacin. StatPearls - NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. (n.d.). Indomethacin. PubChem. [Link]

-

Al-Sbiei, A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]

-

Vree, T. B., et al. (1994). Probenecid inhibits the glucuronidation of indomethacin and O-desmethylindomethacin in humans. A pilot experiment. Pharmaceutical World Science. [Link]

-

Henein, K. M. M., et al. (2018). Analytical assay of indomethacin in presence of quercetin for indomethacin induced peptic ulcer prevention. ResearchGate. [Link]

-

Helleberg, L. (1981). Clinical Pharmacokinetics of indomethacin. Clinical Pharmacokinetics. [Link]

-

Guillemette, C. (2003). Pharmacogenomics of human UDP-glucuronosyltransferase enzymes. Pharmacogenomics Journal. [Link]

-

BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT. [Link]

-

Dr. Hasudungan. (2024). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. [Link]

-

Gliszczyńska, A., & Nowaczyk, M. (2021). Metabolism of indomethacin in human. ResearchGate. [Link]

-

Admescope. (n.d.). Services for Drug Interactions research. Admescope. [Link]

-

EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]

-

Fujiwara, R., et al. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Pharmacology & Therapeutics. [Link]

-

Uchaipichat, V., et al. (2006). In vitro drug interaction between diflunisal and indomethacin via glucuronidation in humans. Biopharmaceutics & Drug Disposition. [Link]

-

U.S. Food and Drug Administration. (n.d.). INDOCIN SR (indomethacin) extended-release capsules for oral use. FDA. [Link]

-

Veeprho. (n.d.). Indomethacin Acyl Glucuronide. Veeprho. [Link]

-

Joshi, A., et al. (2019). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters. [Link]

-

Wikipedia. (n.d.). Zidovudine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. ResearchGate. [Link]

-

Mano, Y., et al. (2007). Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes. European Journal of Clinical Pharmacology. [Link]

-

Nakajima, M., et al. (1998). Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Zhang, L., et al. (2018). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules. [Link]

-

Nobilis, A., et al. (2023). Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions. International Journal of Molecular Sciences. [Link]

-

Saitta, P., et al. (2013). Bacterial β-glucuronidase inhibition protects mice against enteropathy induced by indomethacin, ketoprofen or diclofenac: mode of action and pharmacokinetics. British Journal of Pharmacology. [Link]

-

Nambu, K., et al. (1993). Metabolic fate of indometacin farnesil, a prodrug of indomethacin. Xenobiotica. [Link]

-

Basir, R., et al. (2018). Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents. Molecules. [Link]

Sources

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probenecid inhibits the glucuronidation of indomethacin and O-desmethylindomethacin in humans. A pilot experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. In vitro drug interaction between diflunisal and indomethacin via glucuronidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 15. Zidovudine - Wikipedia [en.wikipedia.org]

- 16. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacogenomics of human UDP-glucuronosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Covalent binding of Indomethacin Acyl-beta-D-glucuronide to proteins

Technical Guide: Covalent Binding of Indomethacin Acyl- -D-Glucuronide to Proteins

Executive Summary

The metabolic bioactivation of carboxylic acid-containing drugs into reactive acyl glucuronides (AGs) is a critical safety concern in drug development. Indomethacin, a potent NSAID, is metabolized significantly to Indomethacin Acyl-

This guide provides a rigorous technical framework for investigating these interactions. It moves beyond basic observation to explain the causality of isomer-specific binding, details self-validating incubation protocols, and provides precise LC-MS/MS workflows for adduct identification.

Part 1: The Mechanistic Basis of Reactivity

Understanding the chemistry of IAG is a prerequisite for valid experimental design. The reactivity is not random; it is driven by pH-dependent intramolecular rearrangement (acyl migration) and nucleophilic attack.

The Instability Cascade

At physiological pH (7.4), the 1-

-

Hydrolysis: Releasing the parent drug (Indomethacin) and glucuronic acid.

-

Acyl Migration: The drug moiety migrates from the C1 position of the glucuronic acid ring to the C2, C3, and C4 hydroxyl groups.

Critical Insight: The migrated isomers (2-, 3-, and 4-O-acyl) are often more reactive toward protein nucleophiles than the biosynthetic 1-

Binding Mechanisms: Transacylation vs. Glycation

Two distinct mechanisms lead to covalent adducts. Your analytical method must distinguish between them based on mass shifts.

| Mechanism | Description | Mass Shift ( | Stability |

| Transacylation | Nucleophilic attack by a protein Lysine | +340.8 Da (Indomethacin - OH) | Stable Amide Bond |

| Glycation | Schiff base formation between Lysine and the aldehyde form of the glucuronic acid (requires acyl migration). The glucuronic acid is retained.[4] | +516.2 Da (IAG - H | Labile (unless Amadori rearrangement occurs) |

Pathway Visualization

The following diagram illustrates the divergence between hydrolysis, migration, and the two binding modes.

Caption: Mechanistic divergence of Indomethacin Acyl Glucuronide (IAG) leading to distinct protein adducts via Transacylation (drug only) or Glycation (drug-glucuronide complex).

Part 2: Experimental Protocols

This protocol is designed for self-validation . It includes controls to ensure that observed binding is covalent and not due to non-specific entrapment.

Reagents & Buffer Selection

-

Buffer: 100 mM Phosphate Buffer (pH 7.4).

-

Warning:Do NOT use TRIS buffer. Tris contains a primary amine that competes with protein lysines for the acyl glucuronide, artificially reducing protein binding [1].

-

-

Protein: Human Serum Albumin (HSA), fatty acid-free (physiologically relevant target).

-

IAG Source: Purified biosynthetic standard (from urine/bile of treated animals) or chemical synthesis.

In Vitro Incubation Workflow

-

Preparation:

-

Dissolve HSA (40 mg/mL) in Phosphate Buffer (pH 7.4).

-

Dissolve IAG in cold acetonitrile/water (keep acidic, pH < 4, to prevent premature migration).

-

-

Incubation:

-

Mix IAG (final conc. 50–500

M) with HSA. -

Incubate at 37°C for 0, 1, 4, and 24 hours.

-

-

Controls (Critical for Validity):

-

Negative Control: Incubate Indomethacin (parent) + HSA. (Proves reactivity requires the glucuronide).[5]

-

Competition Control: Add 5mM Lysine or Glutathione (GSH) to the mixture. (Should reduce protein binding by scavenging the IAG).

-

-

Termination & Cleanup:

Proteomic Digestion

-

Reduction/Alkylation: DTT (5 mM, 30 min, 60°C) followed by Iodoacetamide (15 mM, 30 min, dark).

-

Digestion: Add Trypsin (Seq. Grade) at 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.

-

Quenching: Add Formic Acid to 1%.

Part 3: Analytical Characterization (LC-MS/MS)

Detection requires high-resolution mass spectrometry (HRMS) or a triple quadrupole (QqQ) operating in specific scanning modes.

LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7

m. -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 40% B over 40 mins (Peptide mapping requires shallow gradients).

Data Analysis & Identification Strategy

You are looking for specific mass shifts on lysine-containing peptides.

Target Peptides (HSA): Previous studies [2] have identified the following "hotspot" lysines for Indomethacin modification:

-

Lys-199 (Peptide: AFKAWAVAR)

-

Lys-525 (Peptide: KQTALVELVK)

Scanning Modes:

-

Full Scan (HRMS): Look for peptide masses shifted by +340.8 Da (Transacylation).

-

Neutral Loss Scan (QqQ):

-

Monitor loss of 113 Da (Indomethacin fragment) or 176 Da (Glucuronide moiety) to filter complex background.

-

Analytical Workflow Diagram

Caption: Step-by-step proteomic workflow for isolating and identifying IAG-modified peptides.

Part 4: Clinical & Toxicological Implications

The formation of these adducts is central to the Hapten Hypothesis of Idiosyncratic Drug Toxicity (IDT).

-

Immune Tolerance Breakdown: The "Indomethacin-Lysine" adduct acts as a neo-antigen. If the immune system recognizes this modified protein as "non-self," it may trigger T-cell mediated cytotoxicity or antibody production [3].

-

MIST Guidance Context: While the FDA Metabolites in Safety Testing (MIST) guidance generally focuses on circulating metabolites, acyl glucuronides are flagged as "potentially toxic conjugates."[7] Even if IAG is a major metabolite, its reactivity often necessitates additional safety assessments if liver injury signals are observed in clinical trials [4].

References

-

Ding, A., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. Proceedings of the National Academy of Sciences.[8] [Link]

-

Kitteringham, N. R., et al. (2000). Protein modification by acyl glucuronides: differences in the reactivity of the 1-beta isomer and the rearranged isomers. Chemical Research in Toxicology. [Link]

-

Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link][2]

Sources

- 1. fda.gov [fda.gov]

- 2. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges | MDPI [mdpi.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Indomethacin Acyl-β-D-glucuronide in Human Plasma

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized to form Indomethacin Acyl-β-D-glucuronide (Indo-AG), a reactive metabolite. The quantification of this acyl glucuronide is crucial in pharmacokinetic and toxicokinetic studies due to its potential to covalently bind to proteins, which has been implicated in idiosyncratic drug reactions.[1][2] However, the inherent instability of acyl glucuronides, which are prone to hydrolysis and intramolecular acyl migration, presents significant bioanalytical challenges.[2][3][4][5] This application note provides a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and accurate quantification of Indo-AG in human plasma. The protocol emphasizes critical sample stabilization steps and chromatographic separation from its parent drug, indomethacin, to prevent analytical inaccuracies arising from in-source fragmentation.[5] This method adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[6][7][8][9]

Introduction

Indomethacin is a widely prescribed NSAID for various inflammatory conditions.[10] Its metabolism primarily involves O-demethylation and the formation of an acyl glucuronide conjugate.[10][11] Acyl glucuronides are a class of metabolites known for their chemical reactivity.[2][] The electrophilic nature of the ester linkage in Indo-AG allows it to undergo hydrolysis back to the parent drug, indomethacin, and pH-dependent intramolecular acyl migration to form positional isomers.[2][3][] This reactivity can lead to covalent modification of proteins, potentially triggering immune responses and contributing to drug toxicity.[2]

The instability of Indo-AG poses a significant challenge for its accurate quantification in biological matrices.[3][4] Degradation of the analyte ex vivo during sample collection, processing, and storage can lead to an underestimation of Indo-AG and a corresponding overestimation of the parent drug, indomethacin.[1][3][4] Therefore, a reliable bioanalytical method must incorporate effective stabilization strategies from the point of sample collection.

This application note details a robust LC-MS/MS method developed and validated for the specific and sensitive quantification of Indo-AG in human plasma. The method employs immediate sample acidification and low-temperature handling to minimize analyte degradation. The chromatographic and mass spectrometric conditions are optimized to ensure selectivity and avoid interference from the parent drug and other metabolites.

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Chemicals and Solvents:

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

-

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

-

Sample Collection and Stabilization

The stability of acyl glucuronides is critically dependent on pH and temperature.[2] To prevent hydrolysis, blood samples must be collected and processed under specific conditions.

Protocol:

-

Collect whole blood into tubes containing K2-EDTA as the anticoagulant.

-

Immediately cool the samples on wet ice.

-

Within 15 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

For every 1 mL of plasma, add 20 µL of 1 M formic acid to acidify the sample to a pH of approximately 3-4.

-

Gently vortex the acidified plasma and immediately store it at -80°C until analysis.

Causality behind the choices: Immediate cooling and acidification are paramount to inhibit enzymatic and chemical hydrolysis of the ester bond in Indo-AG.[3][4][16] Storing at -80°C further preserves the integrity of the analyte for long-term storage.

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Indo-AG and Indomethacin-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the Indo-AG stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) in the same manner.

-

Calibration and QC Sample Preparation: Spike the appropriate working solutions into blank, acidified human plasma (at 5% v/v) to achieve the desired concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Indo-AG from plasma.[17]

Protocol:

-

Thaw plasma samples on wet ice.

-

To 100 µL of plasma (CC, QC, or unknown sample), add 20 µL of the Indomethacin-d4 internal standard working solution (e.g., 100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Causality behind the choices: Acetonitrile is an efficient protein precipitating agent.[17] Performing this step at low temperatures further minimizes the risk of analyte degradation during sample processing.

LC-MS/MS Method

Liquid Chromatography Conditions

Chromatographic separation of Indo-AG from its parent drug, indomethacin, is crucial to prevent in-source fragmentation of the glucuronide, which can artificially inflate the parent drug's signal.[1][5]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Causality behind the choices: A C18 column provides good retention for both indomethacin and its more polar glucuronide metabolite. The gradient elution ensures that the more polar Indo-AG elutes earlier than the parent drug, achieving baseline separation. The use of formic acid in the mobile phase helps to maintain the stability of the acyl glucuronide during the analysis and promotes good ionization.

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Indomethacin Acyl-β-D-glucuronide | 534.1 | 358.1 | 15 |

| Indomethacin-d4 (IS) | 362.1 | 143.0 | 25 |

Causality behind the choices: The precursor ion for Indo-AG [M+H]+ corresponds to its molecular weight of 533.9 g/mol plus a proton.[13][15] The product ion at m/z 358.1 results from the neutral loss of the glucuronic acid moiety (176 Da), which is a characteristic fragmentation pattern for acyl glucuronides. The transition for the internal standard is chosen for its specificity and intensity.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.[6][7][8][9]

-

Selectivity: No significant interfering peaks were observed at the retention times of Indo-AG and the IS in blank plasma from six different sources.

-

Calibration Curve: The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels, and within ±20% for the Lower Limit of Quantification (LLOQ).

-

Matrix Effect: The matrix effect was evaluated and found to be minimal, with the IS effectively compensating for any ion suppression or enhancement.[18][19]

-

Stability: Indo-AG was found to be stable in acidified human plasma for at least 6 hours on wet ice, for 3 freeze-thaw cycles, and for 3 months at -80°C.

Workflow and Data Presentation

Experimental Workflow Diagram

Caption: Overall workflow for the quantification of Indo-AG.

Chemical Structures

Caption: Structures of Indomethacin and its Acyl Glucuronide.

Discussion

The accurate measurement of reactive metabolites like Indo-AG is essential for a comprehensive understanding of a drug's disposition and potential for toxicity. The primary challenge in this assay is the inherent instability of the acyl glucuronide.[3][4][5] This method directly addresses this challenge through a stringent sample handling protocol involving immediate acidification and maintenance of low temperatures throughout the sample preparation process. This protocol is critical for minimizing ex vivo hydrolysis and ensuring the integrity of the analytical results.

A second critical aspect is the chromatographic separation of Indo-AG from indomethacin.[1] Co-elution can lead to in-source fragmentation of the glucuronide, causing an overestimation of the parent drug concentration. The described HPLC method provides sufficient resolution to mitigate this risk.

The use of a stable isotope-labeled internal standard, Indomethacin-d4, is key to achieving high accuracy and precision. The IS compensates for variability in sample processing and potential matrix effects during ionization, which is a common concern in LC-MS/MS bioanalysis.[18][19]

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of the reactive metabolite, Indomethacin Acyl-β-D-glucuronide, in human plasma. By implementing critical sample stabilization steps and optimized chromatographic and mass spectrometric conditions, this method overcomes the inherent challenges associated with acyl glucuronide bioanalysis. This protocol provides a reliable tool for researchers in drug development and clinical pharmacology to accurately assess the exposure and potential risks associated with this important metabolite of indomethacin.

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 12(9), 615–624. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Li, W., & Yuan, L. (2013). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). Semantic Scholar. Retrieved from [Link]

-

Šestanj, K., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Li, W., Sun, H., Li, Y., Liu, G., & Jia, J. (2012). Development of a liquid chromatography-tandem mass spectrometry method for measuring plasma and uterine tissue levels of indomethacin in rabbits treated with indomethacin-medicated Cu-IUDs. Contraception, 85(4), 414-420. Retrieved from [Link]

-

Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. Retrieved from [Link]

-

Determination of Free Indomethacin in Human Plasma Using HPLC with UV Detection. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Taylor, P. J., Jones, A., & Johnson, A. G. (2001). Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 475-481. Retrieved from [Link]

-

Zhang, Y., et al. (2011). A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 346-351. Retrieved from [Link]

-

What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast Bioanalytical Laboratories. Retrieved from [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats. (2012). ResearchGate. Retrieved from [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]

-

Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS. (2019). Analytical Methods, 11(34), 4415-4422. Retrieved from [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-316. Retrieved from [Link]

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (2019). Molecules, 24(12), 2289. Retrieved from [Link]

-

Indomethacin Acyl Glucuronide. (n.d.). Veeprho. Retrieved from [Link]

-

Indomethacin Acyl-β-D-glucuronide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances. (2021). Pharmaceutics, 13(3), 384. Retrieved from [Link]

-

Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. (2004). ResearchGate. Retrieved from [Link]

-

A new stability-indicating RP-HPLC assay method for estimation of indomethacin and its degradation products formed under various stress conditions. (2016). Journal of Pharmaceutical Research, 15(3). Retrieved from [Link]

-

Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. Retrieved from [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography, 616(2), 271-282. Retrieved from [Link]

-

Evaluation of Indomethacin Stability. (2020). Formosa Publisher. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ClinPGx [clinpgx.org]

- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 8. fda.gov [fda.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. mdpi.com [mdpi.com]

- 11. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. synthose.com [synthose.com]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of a liquid chromatography-tandem mass spectrometry method for measuring plasma and uterine tissue levels of indomethacin in rabbits treated with indomethacin-medicated Cu-IUDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nebiolab.com [nebiolab.com]

- 19. longdom.org [longdom.org]

Application Note: A Robust Solid-Phase Extraction Protocol for the Selective Isolation of Indomethacin Acyl-β-D-glucuronide from Biological Matrices

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and anti-inflammatory properties.[1] In vivo, indomethacin undergoes extensive metabolism, with a significant pathway being the formation of Indomethacin Acyl-β-D-glucuronide (IMG).[2][3] This Phase II metabolite is formed by the conjugation of indomethacin's carboxylic acid group with glucuronic acid.[4][5]

The quantification of acyl glucuronides like IMG in biological matrices presents unique analytical challenges. These metabolites are chemically unstable, particularly at physiological or basic pH, and are susceptible to hydrolysis back to the parent drug and intramolecular acyl migration to form various positional isomers.[6][7] This reactivity can compromise sample integrity and lead to inaccurate quantification, and has been implicated in potential toxicity mechanisms.[4][7] Therefore, a rapid, selective, and stabilizing sample preparation method is paramount for reliable bioanalysis.

This application note details a robust solid-phase extraction (SPE) protocol specifically designed for the isolation of Indomethacin Acyl-β-D-glucuronide from plasma. The method leverages a mixed-mode sorbent, providing superior selectivity and sample cleanup compared to traditional reversed-phase or ion-exchange methods alone.[8][9] The protocol is optimized to preserve the integrity of the labile acyl glucuronide conjugate, ensuring accurate and reproducible results for downstream analytical techniques such as LC-MS/MS.

Principle of Mixed-Mode Solid-Phase Extraction

This protocol employs a mixed-mode solid-phase extraction (SPE) sorbent that incorporates both reversed-phase (hydrophobic) and strong anion-exchange (ionic) functionalities.[8][10] This dual retention mechanism is ideally suited for the chemical properties of IMG.

-

Hydrophobic Interaction: The indomethacin core of the IMG molecule is non-polar and interacts with the reversed-phase character (e.g., C8 or C18) of the sorbent.

-

Ionic Interaction: The glucuronic acid moiety of IMG contains a carboxylic acid group (pKa ≈ 3.2). At a pH above 4, this group is deprotonated (negatively charged) and forms a strong ionic bond with the positively charged quaternary amine functional group of the strong anion-exchange sorbent.

This dual-mode retention allows for a highly selective extraction. A rigorous washing regimen can be implemented to remove neutral, acidic, or basic interferences independently, resulting in an exceptionally clean final extract.[8] Elution is achieved by using a solvent that simultaneously disrupts both interactions: a high percentage of organic solvent to break the hydrophobic binding and an acid to neutralize the carboxylate group, thus breaking the ionic bond.

Analyte Physicochemical Properties

Understanding the properties of both the parent drug and its metabolite is crucial for developing a selective SPE method. The addition of the polar glucuronic acid moiety significantly alters the characteristics of the parent indomethacin molecule.

| Property | Indomethacin | Indomethacin Acyl-β-D-glucuronide (IMG) | Rationale for Protocol Design |

| Molecular Weight | 357.8 g/mol [11] | 533.9 g/mol [2][12] | The significant increase in mass and polarity is a key consideration for chromatographic separation. |

| pKa | ~4.5 (Carboxylic Acid)[11][13] | ~3.2 (Glucuronic Acid moiety) | The lower pKa of IMG allows it to be fully ionized at a pH (e.g., 6.0) where some endogenous acidic interferences may not be, enhancing selective binding to the anion-exchange sorbent. |

| logP (Octanol/Water) | ~4.27[11] | Estimated to be significantly lower than Indomethacin | IMG is substantially more polar than its parent drug but retains a significant hydrophobic character, making it ideal for mixed-mode retention. |

| Key Stability Note | Stable | Unstable at pH > 6.0; subject to hydrolysis and acyl migration.[4][7] | All sample handling, pre-treatment, and extraction steps must be performed under cooled conditions and at a slightly acidic pH to ensure analyte stability.[7] |

pH-Dependent Chemistry of Indomethacin and its Glucuronide Metabolite

The ionization state of IMG is critical for its retention on the mixed-mode sorbent. The following diagram illustrates the charge state of the key functional groups at different pH values, which forms the basis of the SPE method's selectivity.

Caption: pH-dependent ionization states of IMG and Indomethacin.

Detailed Application Protocol

Materials and Reagents

-

SPE Sorbent: Mixed-Mode Strong Anion Exchange (e.g., ISOLUTE® HAX, Oasis® MAX, or equivalent), 30 mg / 1 mL format.

-

Biological Matrix: Human plasma, collected in K2-EDTA tubes.

-

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid (≥98%)

-

Ammonium Acetate

-

Internal Standard (IS): A stable isotope-labeled IMG is ideal. If unavailable, a structurally similar acyl glucuronide or d4-Indomethacin may be used.[14]

-

-

Equipment:

-

SPE Vacuum Manifold

-

Centrifuge (capable of 3000 x g and 4°C)

-

Analytical balance, vortex mixer, micropipettes

-

Collection tubes (12 x 75 mm glass or polypropylene)

-

Nitrogen evaporator

-

Sample Pre-treatment (Human Plasma)

Critical Note: Due to the instability of IMG, perform all pre-treatment steps immediately after plasma collection or thawing, keeping samples on ice throughout the procedure.[7]

-

Pipette 500 µL of thawed human plasma into a clean microcentrifuge tube.

-

Add the appropriate amount of internal standard solution.

-

Acidification & Protein Precipitation: Add 1.0 mL of acetonitrile containing 0.5% formic acid. The acid serves to stabilize the acyl glucuronide and precipitate plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Dilution: Add 2.0 mL of 25 mM ammonium acetate buffer (pH 6.0) to the supernatant. This dilution reduces the organic solvent concentration to ensure proper binding to the reversed-phase component of the sorbent and adjusts the pH to ionize the analyte for binding to the anion-exchanger.

Solid-Phase Extraction Workflow

The following diagram provides a visual overview of the entire SPE protocol.

Caption: Step-by-step workflow for the mixed-mode SPE of IMG.

**5.4. Detailed SPE Protocol Steps & Rationale

| Step | Procedure | Volume | Rationale |

| 1. Condition | Pass Methanol through the sorbent. | 1 mL | Wets the polymeric sorbent and activates the reversed-phase functional groups. |

| 2. Equilibrate | Pass Deionized Water, followed by 25 mM Ammonium Acetate (pH 6.0) buffer. | 1 mL each | Removes the methanol and prepares the sorbent environment to the pH and ionic strength of the loading solution, ensuring proper analyte retention. |

| 3. Load Sample | Load the pre-treated sample supernatant onto the column. Use low vacuum (~1-2 inHg) for a flow rate of ~1 mL/min. | ~3.5 mL | At pH 6.0, IMG is negatively charged and is retained by both strong anion exchange and hydrophobic interactions. |

| 4. Wash 1 | Wash with 25 mM Ammonium Acetate (pH 6.0) containing 5% Methanol. | 1 mL | Removes highly polar, water-soluble interferences that did not bind to the sorbent. The low organic content does not disrupt hydrophobic binding of IMG. |

| 5. Wash 2 | Wash with 100% Methanol. | 1 mL | Key Selectivity Step: This removes non-polar or weakly acidic compounds that are retained only by hydrophobic interactions. IMG remains bound due to the strong ionic interaction, which is unaffected by the organic solvent. |

| 6. Elute | Elute with Methanol containing 2% Formic Acid. | 1 mL | The formic acid protonates the carboxylate group of IMG (COO- → COOH), breaking the strong ionic bond. The high methanol content disrupts the hydrophobic interaction, allowing for complete elution of the neutral analyte.[8][10] |

| 7. Dry & Reconstitute | Evaporate the eluate to dryness under a stream of nitrogen at ≤ 40°C. Reconstitute in a suitable volume (e.g., 100 µL) of mobile phase for analysis. | N/A | Concentrates the sample and ensures compatibility with the initial mobile phase conditions of the analytical method. |

Troubleshooting

-

Low Recovery:

-

Cause: Incomplete elution or analyte breakthrough during loading/washing.

-

Solution: Ensure the pH of the loading solution is > 5.5. Confirm the elution solvent is sufficiently acidic (2% formic acid is robust; acetic acid can also be used).[8] Ensure the organic content of the loading solution is <10%.

-

-

High Matrix Effects / Dirty Extract:

-

Cause: Inefficient washing.

-

Solution: Ensure the methanol wash (Step 5) is performed thoroughly. A second wash with a different organic solvent like acetonitrile could be evaluated.[8]

-

-

Analyte Degradation (Presence of Parent Indomethacin):

-

Cause: Sample instability during handling or extraction.

-

Solution: Strictly adhere to cold conditions (4°C / on ice). Ensure immediate acidification after thawing plasma. Avoid high temperatures during the evaporation step.

-

Conclusion

The described mixed-mode solid-phase extraction protocol provides a highly selective and robust method for the isolation of Indomethacin Acyl-β-D-glucuronide from complex biological matrices like plasma. By leveraging a dual retention mechanism and implementing steps to ensure analyte stability, this method overcomes the primary challenges associated with acyl glucuronide bioanalysis. The resulting clean extract is suitable for sensitive and accurate quantification by LC-MS/MS, making this protocol an invaluable tool for researchers and scientists in drug metabolism and pharmacokinetic studies.

References

- Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.

- BenchChem. (2025). A Comparative Guide to Bioanalytical Methods for Indomethacin Utilizing O-Desmethyl Indomethacin-d4 and Other Internal Standards.

-

Kollroser, M., & Schober, C. (2002). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Forensic Science International, 12(1-2), 85-93. Retrieved from [Link]

-

Juhascik, M., & Fraser, M. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 25(7), 582-587. Retrieved from [Link]

-

Ismail, N. S. M., et al. (2018). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1559, 36-46. Retrieved from [Link]

-

Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]

-

Vial, T., et al. (2012). In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. In Drug Safety Evaluation (pp. 569-583). Humana Press. Retrieved from [Link]

-

Wang, J., & Wang, L. (2006). Drug Acyl Glucuronides: Reactivity and Analytical Implication. Current Drug Metabolism, 7(6), 609-626. Retrieved from [Link]

-

Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology, 16(5), 589-613. Retrieved from [Link]

-

Nakajima, M., et al. (2022). Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats. Drug Metabolism and Pharmacokinetics, 45, 100465. Retrieved from [Link]

-

Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: Biological consequences. Chemico-Biological Interactions, 145(2), 117-137. Retrieved from [Link]

-

Sharma, A., et al. (2026). Development of a green chemistry based bioanalytical method using response surface methodology to analyze febuxostat and indomethacin in rabbit plasma. Scientific Reports, 16(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3715, Indomethacin. Retrieved from [Link]

-

Box, K., et al. (2014). The intrinsic aqueous solubility of indomethacin. ADMET & DMPK, 2(1), 18-32. Retrieved from [Link]

-

Javadzadeh, Y., et al. (2005). The effect of type and concentration of vehicles on the dissolution rate of a poorly soluble drug (indomethacin) from liquisolid compacts. Journal of Pharmacy & Pharmaceutical Sciences, 8(1), 18-25. Retrieved from [Link]

-

Stolarczyk, M., et al. (2021). Review of characteristics and analytical methods for determination of indomethacin. Open Chemistry, 19(1), 1-19. Retrieved from [Link]

-

Phenomenex. (n.d.). Sample Preparation Guide. Retrieved from [Link]

-

Nokhodchi, A., et al. (2007). Enhancement of Dissolution Rate of Indomethacin: Using Liquisolid Compacts. Iranian Journal of Pharmaceutical Research, 6(3), 161-169. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Indomethacin (CAS 53-86-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel. Retrieved from [Link]

-

Stark, C., et al. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. Arkivoc, 2012(iii), 257-278. Retrieved from [Link]

-

Waters Corporation. (n.d.). An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectro. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Indomethacin Acyl-beta-D-glucuronide (>90%) [lgcstandards.com]

- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. agilent.com [agilent.com]

- 10. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Enzymatic hydrolysis of Indomethacin Acyl-beta-D-glucuronide for analysis

Application Note & Protocol

Title: A Validated Protocol for the Enzymatic Hydrolysis of Indomethacin Acyl-β-D-Glucuronide for Accurate Bioanalysis

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body, primarily through O-demethylation and conjugation with glucuronic acid to form indomethacin acyl-β-D-glucuronide (IM-AG).[1][2][3][4] This acyl glucuronide is a major metabolite that is readily excreted, but its inherent instability and reactivity pose significant challenges for accurate bioanalysis.[5][6] IM-AG can undergo intramolecular rearrangement (acyl migration) to form isomers that are resistant to enzymatic cleavage, leading to an underestimation of the total drug concentration. This document provides a detailed protocol for the robust and reliable enzymatic hydrolysis of IM-AG using β-glucuronidase, a critical step for converting the metabolite back to its parent form, indomethacin, for subsequent quantification by LC-MS/MS. We will delve into the causality behind key experimental choices, address the challenges of acyl migration, and present a self-validating system to ensure data integrity.

Introduction: The Challenge of Acyl Glucuronide Analysis

In drug metabolism studies, quantifying the total exposure of a drug requires the measurement of both the parent compound and its major metabolites. For carboxylic acid-containing drugs like indomethacin, the formation of acyl glucuronides is a primary metabolic pathway.[3][5] While direct measurement of the glucuronide conjugate is possible, it often requires complex analytical methods and the availability of authentic standards.[1][7] A more common and practical approach is to hydrolyze the glucuronide conjugate back to the parent drug (aglycone), allowing for the measurement of "total" indomethacin.[8]

This approach, however, is complicated by the chemical nature of acyl glucuronides. These molecules are electrophilic metabolites that are susceptible to two competing degradation pathways under physiological conditions:

-

Hydrolysis: The cleavage of the ester bond, either enzymatically (by β-glucuronidase or other esterases) or chemically, to release the parent drug.[6][9][10]

-

Acyl Migration: An intramolecular rearrangement where the indomethacin acyl group moves from its metabolic C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions.[5][11][12]

Crucially, the resulting positional isomers are not substrates for β-glucuronidase .[5][11] This means that if significant acyl migration occurs during sample collection, storage, or processing, subsequent enzymatic hydrolysis will be incomplete, leading to a significant underestimation of the true metabolite concentration. Therefore, a carefully designed and validated hydrolysis protocol is paramount for generating trustworthy pharmacokinetic and toxicokinetic data.

Scientific Principles & Experimental Rationale

The Hydrolysis Reaction vs. Acyl Migration

The core of this protocol is driving the equilibrium toward complete enzymatic hydrolysis while minimizing the non-enzymatic acyl migration. β-glucuronidase specifically catalyzes the cleavage of the β-glycosidic bond of the 1-O-acyl glucuronide.

The diagram below illustrates the critical pathways involved. The desired route is the enzymatic hydrolysis of the metabolically formed 1-β isomer. The competing, undesirable pathway is the non-enzymatic rearrangement to other isomers, which effectively traps the metabolite in a form that cannot be measured by this method.

Caption: Step-by-step workflow for sample preparation and analysis.

Protocol: Part A - Enzymatic Hydrolysis

-

Sample Preparation: Thaw biological samples (plasma, urine) on ice. Vortex briefly and centrifuge at 2000 x g for 5 minutes to pellet any particulates.

-

Aliquoting: In a 96-well plate or microcentrifuge tube, add 100 µL of the sample supernatant.

-

Internal Standard (IS) Spiking: Add 10 µL of Indomethacin-d4 working solution (e.g., 1 µg/mL in 50:50 methanol:water) to all samples, standards, and quality controls (QCs).

-

Buffering: Add 50 µL of 0.1 M Sodium Acetate Buffer (pH 5.0). Vortex gently.

-

Causality: This step is critical. It adjusts the sample pH to the optimal range for β-glucuronidase activity, ensuring an efficient and rapid reaction. A pH of 5.0 provides a good balance between enzyme performance and analyte stability.

-

-

Enzyme Addition: Add 20 µL of β-glucuronidase solution. The amount (in Fishman units) should be optimized according to the manufacturer's instructions to ensure complete hydrolysis.

-

Incubation: Seal the plate or cap the tubes. Incubate at 37°C for 30-60 minutes. Some modern recombinant enzymes can achieve complete hydrolysis at room temperature in as little as 15 minutes. [13][14] * Causality: Incubation provides the necessary time and thermal energy for the enzyme to catalyze the hydrolysis. The duration and temperature are key parameters that must be validated.

Protocol: Part B - Sample Cleanup & Analysis

-

Reaction Termination & Protein Precipitation: To stop the enzymatic reaction and remove proteins, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Causality: The high concentration of organic solvent denatures and precipitates both the enzyme and other matrix proteins, effectively stopping the reaction. The acidic condition helps maintain the stability of the liberated indomethacin.

-

-

Centrifugation: Vortex vigorously for 1 minute, then centrifuge at 4000 x g for 10 minutes to obtain a clear supernatant.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

LC-MS/MS Analysis: Inject the sample into an appropriate LC-MS/MS system.

Data Presentation & System Validation

Summary of Analytical Parameters

For a robust analysis, a validated LC-MS/MS method is required. The following table provides a starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Hydrolysis | ||

| Enzyme Source | Recombinant E. coli | High purity, consistent lot-to-lot performance. |

| Buffer | 0.1 M Sodium Acetate, pH 5.0 | Optimal pH for enzyme activity and analyte stability. |

| Incubation | 37°C for 30 min | Ensures complete hydrolysis (must be validated). |

| LC Separation | ||

| Column | C18 or C8, sub-2 µm (e.g., 50 x 2.1 mm) | Provides good retention and peak shape for indomethacin. [15][16][17] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase separation. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| MS/MS Detection | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Indomethacin readily forms a [M-H]⁻ ion. |

| MRM Transition (Indo) | Q1: 356.1 | Q3: 312.1 (or 139.0) |

| MRM Transition (IS) | Q1: 360.1 | Q3: 316.1 |

A Self-Validating System

To ensure the trustworthiness of every analytical run, the following controls are mandatory:

-

Negative Control (Matrix Blank): A sample of the biological matrix processed without the addition of enzyme. This confirms that there is no significant chemical hydrolysis under the assay conditions.

-

Positive Control (Glucuronide Spike): A sample of the biological matrix spiked with a known concentration of an appropriate acyl glucuronide standard (if available) or another stable glucuronide. This sample is processed with the enzyme to verify its activity in every batch.

-

Control Matrix with Analyte (No Enzyme): A sample spiked with indomethacin but not treated with the enzyme. This confirms the stability of the parent drug during the incubation step.

By including these controls, the protocol becomes a self-validating system. Failure of the positive control indicates an issue with enzyme activity, while unexpected results in the negative controls can signal problems with chemical degradation or contamination.

Troubleshooting & Expert Insights

-

Issue: Low Analyte Recovery.

-

Probable Cause: Incomplete hydrolysis.

-

Solution: Verify the pH of the sample-buffer mixture. Increase incubation time or enzyme concentration. Ensure the enzyme has been stored correctly and has not lost activity.

-

-

Issue: High Variability between Replicates.

-

Probable Cause: Acyl migration during sample handling or storage. Indomethacin itself is also unstable under alkaline, oxidative, or photolytic conditions. [18][19] * Solution: Re-evaluate all pre-analytical steps. Ensure samples are kept on ice and at an acidic pH whenever possible. Minimize exposure to light. A study by Kougioumtzoglou et al. (2015) established that indomethacin is stable in acid and neutral media but hydrolyzes in alkaline media. [20]* Issue: Matrix Effects in LC-MS/MS.

-

Probable Cause: Co-eluting endogenous compounds from the matrix are suppressing or enhancing the ionization of the analyte.

-

Solution: The simple protein precipitation method is fast but can be "dirty." If matrix effects are significant, implement a more rigorous cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). [15][16]

-

Conclusion

The accurate quantification of total indomethacin in biological samples is critically dependent on the efficient and complete hydrolysis of its major metabolite, indomethacin acyl-β-D-glucuronide. The protocol detailed herein provides a robust framework for achieving this, emphasizing the importance of controlling sample pH and temperature to mitigate acyl migration. By incorporating a system of controls into each analytical run, researchers can ensure the integrity and reliability of their data, leading to a more accurate understanding of the pharmacokinetics and disposition of indomethacin.

References

-

Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography, 616(2), 271–282. [Link]

-

Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(3), 241–252. [Link]

-

Nakagawa, T., Muramatsu, T., et al. (2023). Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats. Xenobiotica, 53(1), 51-59. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., et al. (2005). Probenecid inhibits the glucuronidation of indomethacin and O-desmethylindomethacin in humans. A pilot experiment. Pharmacy World & Science, 27(1), 60–64. [Link]

-

Brunelle, F. M., & Verbeeck, R. K. (1996). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Pharmaceutical Research, 13(12), 1887–1892. [Link]

-

Nakagawa, T., Muramatsu, T., et al. (2023). Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats. Xenobiotica, 53(1), 51-59. [Link]

-

Gessner, A., & Williams, T. D. (2020). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Drug Metabolism Reviews, 52(4), 545–560. [Link]

-

Mahfoud, F., Makhous, R., & Issa, R. (2023). Metabolism of indomethacin in human. ResearchGate. [Link]

-

Oda, S., & Miners, J. O. (2013). Hepatic Disposition of Electrophilic Acyl Glucuronide Conjugates. Current Drug Metabolism, 14(10), 1163–1176. [Link]

-

Brunelle, F., & Verbeeck, R. (1996). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Semantic Scholar. [Link]

-

Herman, T. F., & Cascella, M. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]

-

Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology, 16(1), 2–19. [Link]

-

Gmur, D. J., et al. (2001). Human and Escherichia coli beta-glucuronidase hydrolysis of glucuronide conjugates of benzidine and 4-aminobiphenyl, and their hydroxy metabolites. Toxicological Sciences, 61(1), 66–74. [Link]

-

Harman, R. E., et al. (1964). THE METABOLITES OF INDOMETHACIN, A NEW ANTI-INFLAMMATORY DRUG. Semantic Scholar. [Link]

-

Er-Founti, P., et al. (2013). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Journal of Medicinal Chemistry, 56(1), 1–21. [Link]

-

Taylor, P. J., et al. (2001). Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies. Therapeutic Drug Monitoring, 23(3), 291–297. [Link]

-

Taylor, P. J., et al. (2001). Plasma indomethacin assay using high-performance liquid chromatography- electrospray-tandem mass spectrometry: Application to therapeutic drug monitoring and pharmacokinetic studies. Western Sydney University ResearchDirect. [Link]

-

Zhang, Y., et al. (2010). A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1141–1146. [Link]

-

Dilla, A. R., & Karneli, S. (2022). Evaluation of Indomethacin Stability. East Asian Journal of Multidisciplinary Research, 1(9), 1857-1870. [Link]

-

Kougioumtzoglou, A., et al. (2015). EVALUATION OF THE STABILITY OF INDOMETHACIN SUBSTANCE UNDER A MODEL OF PHYSIOLOGICAL CONDITIONS, USING MODIFIED AND VALIDATED RP-HPLC METHOD. ResearchGate. [Link]

-

Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. [Link]

-

Akira, K., et al. (1998). Acyl migration processes observed within the glucuronide framework. ResearchGate. [Link]

-

Dilla, A. R., & Supriyadi, S. (2022). Evaluation of Indomethacin Stability. ResearchGate. [Link]

-

Carter, P. W., et al. (2021). Stabilization of Metastable Indomethacin α in Cellulose Nanocrystal Aerogel Scaffolds. Molecules, 26(23), 7356. [Link]

-

Gwarda, A., et al. (2021). Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances. Molecules, 26(6), 1576. [Link]

-

LoGuidice, A., et al. (2014). Pharmacologic inhibition of bacterial β-glucuronidase protects against non-steroidal anti-inflammatory drug-induced enteropathy in mice. NIH Public Access. [Link]

-

Restek Corporation. (2020). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. [Link]